3-(trifluoromethyl)-1H-indazole
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethyl compounds has been widely studied. For example, trifluoromethylpyridines have been synthesized and used as key structural motifs in active agrochemical and pharmaceutical ingredients . Another study synthesized a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives .Chemical Reactions Analysis
Trifluoromethylation is a significant reaction involving trifluoromethyl groups. This reaction introduces a trifluoromethyl group into an organic compound, which is of some importance in the pharmaceutical industry and agrochemicals .Scientific Research Applications
Structural Studies and Supramolecular Interactions
- Structural Analysis of Fluorinated Indazoles : Teichert et al. (2007) analyzed the structures of NH-indazoles, including 3-trifluoromethyl-1H-indazole, using X-ray crystallography and multinuclear magnetic resonance spectroscopy. They discovered that these compounds crystallize as catemers, forming helices, and discussed their behavior based on supramolecular interactions (Teichert et al., 2007).
Synthesis and Chemical Properties
- Catalyzed Synthesis of Indazole Derivatives : Yakaiah et al. (2008) described the synthesis of novel pyrimidine and annulated pyrimidine fused indazole derivatives, including those with a 3-trifluoromethyl group, demonstrating their significant antimicrobial activity (Yakaiah et al., 2008).
- Metal-Free Trifluoromethylation : Murugan et al. (2019) developed a visible-light-promoted, regioselective trifluoromethylation method for 2H-indazole under metal-free conditions. This process yields a variety of trifluoromethylated indazoles, demonstrating the potential of 3-(trifluoromethyl)-1H-indazole as a useful building block (Murugan et al., 2019).
Pharmaceutical and Medicinal Chemistry Applications
- Synthesis of Bioactive Indazole Derivatives : The synthesis of 3-trifluoromethyl-1H-indazole derivatives has been explored due to their potential as biologically active compounds. For instance, Sun et al. (2015) developed an efficient synthesis method for these derivatives, highlighting their potential in pharmaceutical applications (Sun et al., 2015).
- Impact on Antibacterial and Antifungal Agents : Panda et al. (2022) discussed the indazole scaffold, including 3-(trifluoromethyl)-1H-indazole, in the context of its antimicrobial properties. They highlighted the role of indazole derivatives in combating various bacterial and fungal strains (Panda et al., 2022).
Material Science Applications
- Organic Light-Emitting Diodes (OLEDs) : Niu et al. (2018)
explored the use of phenylpyrazole derivatives, including 3-(trifluoromethyl)-1H-indazole, as main ligands in cyclometalated iridium(III) complexes for organic light-emitting diodes (OLEDs). Their study demonstrates the versatility of these compounds in tuning emission colors for potential applications in OLED technology (Niu et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3-(trifluoromethyl)-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-5-3-1-2-4-6(5)12-13-7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVACBOIQLBALV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30613268 | |
Record name | 3-(Trifluoromethyl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30613268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(trifluoromethyl)-1H-indazole | |
CAS RN |
57631-05-7 | |
Record name | 3-(Trifluoromethyl)-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30613268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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